![molecular formula C8H5BrO2 B12962386 6-Bromo-1,4-benzodioxin](/img/structure/B12962386.png)
6-Bromo-1,4-benzodioxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-1,4-benzodioxin is an aryl halide with the molecular formula C8H7BrO2 It is a derivative of 1,4-benzodioxane, where a bromine atom is substituted at the 6th position of the benzene ring
Vorbereitungsmethoden
6-Bromo-1,4-benzodioxin can be synthesized from 1,4-benzodioxane through a bromination reaction. The typical synthetic route involves the use of bromine in acetic acid as the brominating agent. The reaction conditions are generally mild, and the process yields this compound with high purity . Industrial production methods may involve similar bromination techniques, but on a larger scale with optimized reaction conditions to ensure efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
6-Bromo-1,4-benzodioxin undergoes various types of chemical reactions, including:
Substitution Reactions: As an aryl halide, it can participate in nucleophilic aromatic substitution reactions.
Alkoxycarbonylation: This reaction involves the use of sodium tert-butoxide in the presence of carbon monoxide, resulting in the formation of carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
6-Bromo-1,4-benzodioxin has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as a starting material for the synthesis of chiral diphosphines, such as SYNPHOS and DIFLUORPHOS, which are important in asymmetric catalysis.
Antibacterial Agents: Research has shown that derivatives of this compound exhibit significant antibacterial activity, making it a potential candidate for the development of new antibacterial agents.
Wirkmechanismus
The mechanism of action of 6-Bromo-1,4-benzodioxin is primarily related to its ability to undergo substitution reactions, which allows it to form various biologically active compounds. The molecular targets and pathways involved depend on the specific derivatives formed from this compound. For instance, its antibacterial activity is likely due to the inhibition of bacterial biofilm formation and disruption of bacterial cell walls .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-1,4-benzodioxin can be compared with other similar compounds, such as:
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Another brominated benzodioxane derivative with different substitution patterns and reactivity.
1-Bromo-3-(trifluoromethoxy)benzene: A compound with a similar bromine substitution but different functional groups, leading to varied chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in organic synthesis and pharmaceuticals.
Eigenschaften
Molekularformel |
C8H5BrO2 |
---|---|
Molekulargewicht |
213.03 g/mol |
IUPAC-Name |
6-bromo-1,4-benzodioxine |
InChI |
InChI=1S/C8H5BrO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H |
InChI-Schlüssel |
GAYDMZAMIRJBMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)OC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.